molecular formula C21H15BrO B14196395 (9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone CAS No. 922499-62-5

(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone

Cat. No.: B14196395
CAS No.: 922499-62-5
M. Wt: 363.2 g/mol
InChI Key: VRWBWXHDWSIASQ-UHFFFAOYSA-N
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Description

(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a bromine atom at the 9th position of the fluorene ring and a 4-methylphenyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone typically involves the bromination of fluorene followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 9-bromofluorene is then subjected to Friedel-Crafts acylation with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

    Substitution: Products include substituted fluorenes with various functional groups.

    Oxidation: Products include fluorenone derivatives and carboxylic acids.

    Reduction: Products include alcohols and hydrocarbons.

Scientific Research Applications

(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, its aromatic structure allows for π-π interactions with other aromatic molecules, influencing its behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

    9-Bromofluorene: Lacks the 4-methylphenyl group, making it less complex and with different reactivity.

    Fluorenone: Contains a carbonyl group at the 9th position but lacks the bromine atom and the 4-methylphenyl group.

    4-Methylbenzoyl Chloride: Used as a reagent in the synthesis but lacks the fluorene moiety.

Uniqueness

(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone is unique due to the combination of the bromine atom, the fluorene ring, and the 4-methylphenyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

922499-62-5

Molecular Formula

C21H15BrO

Molecular Weight

363.2 g/mol

IUPAC Name

(9-bromo-9H-fluoren-2-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C21H15BrO/c1-13-6-8-14(9-7-13)21(23)15-10-11-17-16-4-2-3-5-18(16)20(22)19(17)12-15/h2-12,20H,1H3

InChI Key

VRWBWXHDWSIASQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3Br

Origin of Product

United States

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